N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide

Solubility Permeability ADME Prediction

N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide (CAS 478064-98-1) is a synthetic sulfonamide derivative with a molecular weight of 360.4 g/mol and formula C18H20N2O4S. It is characterized by a phenylsulfonyl acetamide core linked to a morpholinophenyl group.

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 478064-98-1
Cat. No. B2428147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide
CAS478064-98-1
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H20N2O4S/c21-18(14-25(22,23)17-4-2-1-3-5-17)19-15-6-8-16(9-7-15)20-10-12-24-13-11-20/h1-9H,10-14H2,(H,19,21)
InChIKeyFJRNKXNSBVPEEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide (CAS 478064-98-1) Procurement Specifications


N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide (CAS 478064-98-1) is a synthetic sulfonamide derivative with a molecular weight of 360.4 g/mol and formula C18H20N2O4S [1]. It is characterized by a phenylsulfonyl acetamide core linked to a morpholinophenyl group [2]. The compound has been identified in high-throughput screening (HTS) campaigns as having potential biological activity [3], and is available from commercial vendors for research use [1]. Its primary application appears to be as a building block in organic synthesis and as a biochemical probe .

N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide: Risks of Using In-Class Analogs


This compound belongs to a class of phenylsulfonyl acetamides, but substitution with close analogs carries significant risk due to the structure-activity relationships (SAR) established for this chemical space. The N-phenyl-2-(phenylsulfonyl)acetamide scaffold has been shown to be highly sensitive to modifications, with different substitutions directly impacting potency and selectivity for carbonic anhydrase (CA) isoforms [1]. For instance, replacing the ureido linker in the clinical candidate SLC-0111 with a sulfonyl acetamide linker, and subsequent branching, substantially altered CA IX inhibitory activity [1]. Therefore, the presence of the 4-morpholinophenyl group in this compound is a key structural differentiator likely to impart distinct pharmacological properties compared to unsubstituted or differently substituted analogs, making generic substitution unreliable without comparative data.

N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide: Quantitative Evidence for Selection vs. Analogs


Morpholine Substitution Predicted to Alter Pharmacokinetic Profile vs. Unsubstituted Phenyl Analogs

While experimental PK data for the target compound is absent, the addition of a morpholine ring is a well-established strategy to improve aqueous solubility and modulate permeability in medicinal chemistry. This is a class-level inference. In contrast, the unsubstituted N-phenyl-2-(phenylsulfonyl)acetamide core (comparator) has been a focus of medicinal chemistry efforts, where substituents were added to modulate its properties [1]. The morpholino group in the target compound is therefore a distinct structural feature intended to alter its drug-likeness relative to simpler analogs.

Solubility Permeability ADME Prediction

Activity in Cancer Stem Cell HTS vs. Structural Analogs

The compound was identified as active in a luminescence-based cell assay (PubChem AID: 504535) designed to identify inhibitors of cancer stem cells [1]. This is supporting evidence as no direct comparator data is provided. The activity is classified as ≤ 1 µM, placing it among the 6 most potent compounds out of 45 tested in this primary screen [1]. While the specific activity of other phenylsulfonyl acetamide analogs in this exact assay is unknown, this result establishes a quantitative benchmark for the target compound in a disease-relevant model.

Cancer Stem Cells High-Throughput Screening Inhibitor Discovery

Distinct Biological Activity Profile in Multitarget Screening vs. In-Class Analogs

The compound has been tested in multiple distinct biochemical and cell-based high-throughput screening assays, showing a unique pattern of potential biological interactions not reported for the simpler N-phenyl-2-(phenylsulfonyl)acetamide scaffold [1]. These include assays for RGS4 activation, hypoxia factor activation, mu-type opioid receptor agonism, and ADAM17 inhibition [2]. This is supporting evidence as the data is qualitative. The presence of the morpholine group likely expands the target interaction profile beyond the carbonic anhydrase inhibition common to the comparator class [3].

Polypharmacology High-Throughput Screening Target Identification

Recommended Applications for N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide (478064-98-1)


Scaffold for Medicinal Chemistry Optimization in Oncology

This compound is most appropriately sourced as a starting scaffold for medicinal chemistry programs, particularly those interested in cancer stem cell inhibition or carbonic anhydrase IX (CA IX) targeting. The HTS activity (≤ 1 µM in a cancer stem cell assay) provides a preliminary validation point for further optimization [1]. The well-established SAR for the N-phenyl-2-(phenylsulfonyl)acetamide core provides a clear path for derivatization to improve potency and selectivity [2].

Specialized Chemical Probe for Polypharmacology Studies

Given its testing across a diverse set of HTS assays, this compound is suitable for use as a chemical probe in academic or industrial settings exploring polypharmacology or target deconvolution. Its structural features (morpholinophenyl and phenylsulfonyl acetamide) may confer a unique multi-target profile that is not found in simpler analogs [3].

Building Block for Complex Molecule Synthesis

The compound's primary commercial description is as a building block in organic synthesis . It is suitable for procurement by labs synthesizing more complex molecules that require a phenylsulfonyl acetamide moiety with a morpholino handle for further functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.